molecular formula C7H7F2LiN2O2S B2972943 Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2089256-01-7

Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B2972943
CAS No.: 2089256-01-7
M. Wt: 228.14
InChI Key: XDANUPUHOVIQPF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C7H8F2N2O2S.Li. It is known for its unique structure, which includes a lithium ion, a thiazole ring, and a difluoroethyl group.

Scientific Research Applications

Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2-[(2,2-difluoroethyl)amino]-1,3-thiazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as water or ethanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve solvents like water, ethanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combination of a lithium ion, a thiazole ring, and a difluoroethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S.Li/c8-5(9)2-10-7-11-4(3-14-7)1-6(12)13;/h3,5H,1-2H2,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDANUPUHOVIQPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(N=C(S1)NCC(F)F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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